An In-Depth Technical Guide to Ethyl Bromodifluoroacetate: Properties, Reactivity, and Applications in Drug Discovery
An In-Depth Technical Guide to Ethyl Bromodifluoroacetate: Properties, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl bromodifluoroacetate has emerged as a pivotal reagent in modern organic synthesis, particularly for the introduction of the difluoromethylene (-CF2-) and difluoromethyl (-CF2H) moieties into organic molecules. These fluorine-containing groups are of significant interest in medicinal chemistry due to their ability to modulate the physicochemical and biological properties of drug candidates, often leading to enhanced metabolic stability, binding affinity, and bioavailability. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of ethyl bromodifluoroacetate, with a focus on its utility in the development of novel therapeutics. Detailed experimental protocols for key transformations and visualizations of reaction pathways are included to facilitate its practical application in the laboratory.
Chemical and Physical Properties
Ethyl bromodifluoroacetate is a colorless to slightly yellow liquid with a characteristic ester-like odor. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | References |
| Molecular Formula | C4H5BrF2O2 | [1][2] |
| Molecular Weight | 202.98 g/mol | [1][2] |
| CAS Number | 667-27-6 | [1] |
| Appearance | Colorless to slightly yellow liquid | [2][3] |
| Boiling Point | 112 °C at 700 mmHg | [4][5] |
| Density | 1.583 g/mL at 25 °C | [3][4] |
| Refractive Index (nD20) | 1.387 | [4][6] |
| Solubility | Soluble in most organic solvents | [6] |
Reactivity and Synthetic Applications
Ethyl bromodifluoroacetate is a versatile building block that participates in a variety of chemical transformations, primarily serving as a source of the electrophilic "CF2COOEt" radical, the nucleophilic "CF2COOEt" anion equivalent in Reformatsky-type reactions, or as a difluorocarbene precursor.
Reformatsky and Reformatsky-Type Reactions
The classical Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc to form a β-hydroxy ester. Ethyl bromodifluoroacetate readily undergoes this reaction with aldehydes and ketones to provide 2,2-difluoro-3-hydroxy esters, which are valuable intermediates in the synthesis of fluorinated analogues of biologically active compounds.[3]
A prominent application of this methodology is in the synthesis of the anticancer drug Gemcitabine . The synthesis involves the coupling of (R)-2,3-O-isopropylideneglyceraldehyde with ethyl bromodifluoroacetate under Reformatsky conditions to construct the key carbon skeleton of the difluorinated sugar moiety.
Radical Reactions
Ethyl bromodifluoroacetate is an excellent precursor for the generation of the ethoxycarbonyldifluoromethyl radical (•CF2COOEt) under various conditions, including copper catalysis and visible-light photoredox catalysis. This radical can then participate in a range of addition and cross-coupling reactions.
In the presence of copper powder or copper salts, ethyl bromodifluoroacetate can undergo single-electron transfer to generate a copper enolate or a radical species. These intermediates can then react with a variety of substrates.
-
Cross-Coupling Reactions: With vinyl or aryl iodides, cross-coupling products are formed.
-
Michael Additions: With Michael acceptors, 1,4-addition products are obtained.
-
Radical Additions: With unactivated olefins, radical addition products are generated.
Photoredox catalysis using visible light has emerged as a powerful and environmentally benign method for generating radicals under mild conditions. Ethyl bromodifluoroacetate can be effectively reduced by an excited-state photocatalyst to generate the •CF2COOEt radical, which can then engage in various transformations, such as the aryldifluoroacetylation of alkynes to synthesize 3-difluoroacetylated coumarins.
Nucleophilic Substitution and Difluoromethylation
Ethyl bromodifluoroacetate can also serve as a precursor to difluorocarbene (:CF2) or as a direct difluoromethylating agent after in situ hydrolysis and decarboxylation. This reactivity is particularly useful for the difluoromethylation of heteroatoms.
A facile method for the O- and S-difluoromethylation of phenols and thiols has been developed using ethyl bromodifluoroacetate in the presence of a base like potassium carbonate. This reaction proceeds via a nucleophilic substitution pathway.
Experimental Protocols
General Procedure for the Reformatsky Reaction
Reaction: Synthesis of ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate.
Materials:
-
Zinc dust, activated
-
Iodine (catalytic amount)
-
Ethyl bromodifluoroacetate
-
Benzaldehyde
-
Anhydrous toluene
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
A flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar is charged with activated zinc dust (1.2 eq) and a crystal of iodine.
-
The flask is heated gently under a nitrogen atmosphere until the iodine color disappears.
-
The flask is cooled to room temperature, and anhydrous toluene is added.
-
A solution of ethyl bromodifluoroacetate (1.0 eq) and benzaldehyde (1.1 eq) in anhydrous toluene is added dropwise to the stirred suspension of zinc.
-
The reaction mixture is heated to the desired temperature (e.g., 60-80 °C) and monitored by TLC.
-
Upon completion, the reaction is cooled to 0 °C and quenched by the slow addition of 1 M hydrochloric acid.
-
The mixture is extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluting with a mixture of hexanes and ethyl acetate) to afford the desired β-hydroxy ester.
General Procedure for Copper-Catalyzed Michael Addition
Reaction: 1,4-Addition of ethyl bromodifluoroacetate to an α,β-unsaturated carbonyl compound.
Materials:
-
Copper powder
-
Ethyl bromodifluoroacetate
-
α,β-Unsaturated carbonyl compound (e.g., methyl vinyl ketone)
-
Anhydrous DMSO
-
Diethyl ether
-
Saturated aqueous ammonium chloride
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of copper powder (2.0 eq) in anhydrous DMSO under a nitrogen atmosphere is added the α,β-unsaturated carbonyl compound (1.0 eq).
-
Ethyl bromodifluoroacetate (1.5 eq) is then added dropwise at room temperature.
-
The reaction mixture is heated (e.g., to 80 °C) and stirred for several hours, with progress monitored by GC-MS or TLC.
-
After cooling to room temperature, the mixture is poured into water and extracted with diethyl ether.
-
The combined organic extracts are washed with saturated aqueous ammonium chloride and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The residue is purified by flash column chromatography to yield the 1,4-addition product.
Role in Drug Discovery and Bioactive Molecule Synthesis
The introduction of difluoromethyl and related groups can significantly impact the biological activity of a molecule. The -CF2H group is often considered a lipophilic bioisostere of a hydroxyl group or a thiol group, while the -CF2- moiety can serve as a bioisostere for an ether oxygen or a ketone. These substitutions can lead to improved metabolic stability by blocking sites of oxidative metabolism and can also alter the conformation and electronic properties of a molecule, potentially enhancing its binding to a biological target.
Gemcitabine: An Anticancer Agent
As previously mentioned, ethyl bromodifluoroacetate is a key building block in the synthesis of gemcitabine, a nucleoside analog used in the treatment of various cancers, including pancreatic, breast, ovarian, and non-small cell lung cancer. Gemcitabine functions as an antimetabolite. After being converted intracellularly to its active di- and triphosphate forms, it inhibits DNA synthesis by competing with deoxycytidine triphosphate for incorporation into DNA and by inhibiting ribonucleotide reductase. This ultimately leads to apoptosis (programmed cell death) in rapidly dividing cancer cells. The presence of the two fluorine atoms at the 2'-position of the ribose sugar is crucial for its mechanism of action.
Synthesis of Bioactive Heterocycles
Ethyl bromodifluoroacetate is also employed in the synthesis of various fluorinated heterocyclic compounds, which are prevalent scaffolds in many pharmaceuticals. For instance, it has been used for the N-difluoromethylation of pyridines and the synthesis of difluoromethyl-substituted quinazolines.[1] These heterocyclic cores are present in drugs targeting a wide range of biological pathways, including kinase signaling, ion channel function, and receptor modulation. The introduction of a difluoromethyl group can enhance the drug-like properties of these heterocyclic compounds.
Conclusion
Ethyl bromodifluoroacetate is a highly valuable and versatile reagent for the introduction of fluorine into organic molecules. Its rich reactivity, encompassing Reformatsky-type reactions, radical additions, and nucleophilic substitutions, provides synthetic chemists with a powerful tool for accessing a wide array of difluorinated compounds. The applications of this reagent in the synthesis of complex molecules, most notably the anticancer drug gemcitabine, underscore its importance in medicinal chemistry and drug discovery. As the demand for novel fluorinated pharmaceuticals continues to grow, the utility of ethyl bromodifluoroacetate in both academic and industrial research is set to expand further.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Cu-Catalyzed Carbocyclization for General Synthesis of N-Containing Heterocyclics Enabled by BrCF2COOEt as a C1 Source [organic-chemistry.org]
- 5. Three-component copper-catalyzed difluoroalkylamidation of alkynes: an efficient approach to difluoroalkylated enamides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Ethyl bromodifluoroacetate 98 667-27-6 [sigmaaldrich.com]
